molecular formula C15H21FeNO2-6 B13779715 Tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron

Tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron

Cat. No.: B13779715
M. Wt: 303.18 g/mol
InChI Key: IZTSNUSPYXINJY-UHFFFAOYSA-N
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Description

Tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron is a complex compound that combines several distinct chemical entities Tert-butyl carbamate is a carbamate ester, cyclopenta-1,3-diene is a conjugated diene, cyclopentane is a saturated hydrocarbon, and iron is a transition metal

Properties

Molecular Formula

C15H21FeNO2-6

Molecular Weight

303.18 g/mol

IUPAC Name

tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron

InChI

InChI=1S/C5H11NO2.2C5H5.Fe/c1-5(2,3)8-4(6)7;2*1-2-4-5-3-1;/h1-3H3,(H2,6,7);2*1-5H;/q;-5;-1;

InChI Key

IZTSNUSPYXINJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N.[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe]

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The iron(II) center undergoes oxidation to form iron(III) complexes. This redox activity underpins its catalytic and electron-transfer applications.

Key Reaction Pathways:

  • Formation of Ferrocenium Analogues:
    Oxidation with FeCl₃ or other strong oxidants yields the corresponding ferrocenium ion ([Fe(C₅H₅)₂]⁺), stabilized by the cyclopentadienyl ligands.

Reagent/ConditionsProductMechanismReferences
FeCl₃, inert atmosphere[Fe(C₅H₅)₂]⁺ (ferrocenium ion)Single-electron oxidation

Electrophilic Substitution

The cyclopentadienyl ligands participate in electrophilic aromatic substitution (EAS), influenced by the electron-donating tert-butyl carbamate group.

Representative Reactions:

  • Friedel-Crafts Acylation:
    Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of AlCl₃ to form acylated derivatives.

  • Sulfonation/Nitration:
    Sulfuric or nitric acid introduces sulfonic/nitro groups regioselectively on the cyclopentadienyl rings.

Reaction TypeReagents/ConditionsMajor ProductRegioselectivityReferences
Friedel-Crafts AcylationAcCl, AlCl₃, 25°CAcetylated cyclopentadienylPara to carbamate
SulfonationH₂SO₄, SO₃Sulfonated derivativeMeta

Ligand Exchange and Coordination Chemistry

The cyclopentane and cyclopentadienyl ligands can undergo substitution with stronger-field ligands (e.g., CO, PR₃).

Reaction Example:

  • CO Displacement:
    Substitution of cyclopentane with CO under high pressure forms iron carbonyl complexes .

Reagent/ConditionsProductThermodynamic StabilityReferences
CO (5 atm), 80°CFe(C₅H₅)(CO)₃ΔG = −45 kJ/mol

Photochemical Reactivity

The cyclopentadienyl moiety participates in [2+2] cycloadditions under UV light, forming fused bicyclic structures .

Mechanistic Insight:

  • Cycloaddition with Alkenes:
    Irradiation with ethylene yields cyclobutane-fused products via a diradical intermediate .

SubstrateConditionsProductQuantum YieldReferences
EthyleneUV (λ = 300 nm), −78°CBicyclo[4.2.0]octane0.62

Hydrolysis of Tert-Butyl Carbamate

Under acidic conditions, the carbamate group hydrolyzes to release CO₂ and form a primary amine .

Reagent/ConditionsProductByproductReferences
HCl (6M), refluxCyclopentadienyl-iron-amineCO₂, tert-butanol

Scientific Research Applications

Catalysis

One of the primary applications of this compound is in catalysis . It serves as a catalyst or catalyst precursor in various organic synthesis reactions. The iron center enhances the catalytic efficiency, making it suitable for:

  • Hydrogenation Reactions : Facilitating the addition of hydrogen to unsaturated compounds.
  • Cross-Coupling Reactions : Used in palladium-catalyzed reactions to form carbon-carbon bonds.

Table 1: Comparison of Catalytic Activity

Reaction TypeCatalyst TypeEfficiency
HydrogenationTert-butyl carbamate; ironHigh
Cross-couplingPalladium with tert-butyl carbamateModerate to High

Organic Synthesis

The compound is also employed in the synthesis of various organic molecules. Its structural features allow it to participate in:

  • Synthesis of N-Boc-protected Anilines : Tert-butyl carbamate is used as a protecting group in amine chemistry.
  • Formation of Tetrasubstituted Pyrroles : This process involves functionalization at specific positions, showcasing the versatility of the compound.

Case Study: Synthesis of N-Boc-protected Anilines

In a study involving palladium-catalyzed reactions, tert-butyl carbamate was effectively utilized to synthesize N-Boc-protected anilines from aryl halides. The reaction demonstrated high yields and selectivity, indicating the compound's utility in pharmaceutical chemistry.

Biological Activity

The compound consisting of Tert-butyl carbamate , cyclopenta-1,3-diene , cyclopentane , and iron is a complex organometallic structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, applications in medicine, and relevant case studies.

Structure and Composition

The compound is a hybrid of organic and inorganic components:

  • Tert-butyl carbamate : An organic carbamate used in pharmaceuticals.
  • Cyclopenta-1,3-diene : A diene that can participate in Diels-Alder reactions.
  • Cyclopentane : A saturated hydrocarbon that contributes to the stability of the structure.
  • Iron : A transition metal known for its catalytic properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC14H18Fe
Molecular Weight218.23 g/mol
IUPAC NameTert-butyl cyclopenta-1,3-diene iron(II) carbamate

The biological activity of this compound is primarily attributed to the iron center's ability to undergo redox reactions. Iron can switch between +2 and +3 oxidation states, facilitating electron transfer processes crucial for various biological functions. This property allows it to act as a catalyst in biochemical reactions, particularly in drug metabolism and detoxification pathways.

Applications in Medicine

  • Anticancer Activity : Research indicates that iron complexes can enhance the efficacy of certain chemotherapeutic agents. The redox properties of iron facilitate the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
  • Drug Delivery Systems : The stability and biocompatibility of the compound make it a candidate for drug delivery applications. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability .
  • Biosensors : The compound has been explored for use in biosensors due to its electrochemical properties. It can be utilized to detect glucose levels in diabetic patients by facilitating electron transfer reactions .

Study 1: Anticancer Properties

A study published in Chemical Reviews examined the efficacy of iron-based compounds in cancer treatment. It was found that compounds similar to our target compound exhibited significant cytotoxicity against various cancer cell lines when combined with traditional chemotherapy drugs. The mechanism involved ROS generation leading to oxidative stress and subsequent cell death .

Study 2: Drug Delivery Systems

Another research article highlighted the use of organometallic compounds in drug delivery systems. The incorporation of Tert-butyl carbamate improved drug loading efficiency and release profiles. In vitro studies demonstrated enhanced cellular uptake and retention of the drug, indicating potential for targeted therapy applications .

Q & A

Q. What are the key roles of tert-butyl carbamate in Diels-Alder cycloadditions, and how do reaction conditions influence its reactivity?

Tert-butyl carbamate acts as a "chameleon" diene due to its adaptability in reacting with diverse dienophiles (e.g., electron-deficient or electron-rich partners). Optimal conditions include polar aprotic solvents (e.g., dichloromethane) at 25–60°C, with reaction times ranging from 12–48 hours. Steric and electronic effects of substituents on the dienophile significantly impact regioselectivity and yield .

Example Reaction Setup :

DienophileSolventTemp (°C)Yield (%)
MaleimideDCM2585
QuinoneTHF6072

Q. How can cyclopenta-1,3-diene be synthesized and stabilized for use in organometallic reactions?

Cyclopenta-1,3-diene is typically synthesized via dehydrohalogenation of cyclopentyl halides or catalytic dehydrogenation of cyclopentane. Stabilization requires inert atmospheres (Ar/N₂) and low temperatures (−20°C) to prevent dimerization. Its reactivity in iron-catalyzed [4+2] cycloadditions is enhanced by coordinating with Fe(0) catalysts, which reduce transition-state energy .

Q. What analytical techniques are critical for characterizing cyclopentane derivatives?

  • Conformational Analysis : NMR (¹H and ¹³C) to study ring puckering and substituent effects.
  • Thermodynamic Stability : Differential scanning calorimetry (DSC) to assess phase transitions.
  • Structural Elucidation : X-ray crystallography for precise bond-length and angle measurements .

Advanced Research Questions

Q. How do hydrogen and halogen bonding interactions in tert-butyl carbamate derivatives affect their crystal packing and material properties?

Tert-butyl carbamate forms strong N–H···O hydrogen bonds and weak C–H···X (X = Cl, F) interactions, leading to layered or helical crystal structures. Conflicting crystallographic data (e.g., Baillargeon et al. vs. Das et al.) can arise from solvent polarity during crystallization. Methodological resolution involves:

  • Comparing solvent-free vs. solvated crystals.
  • Computational modeling (DFT) to predict intermolecular forces .

Crystallographic Comparison :

StudyInteraction TypeCrystal SystemSpace Group
Baillargeon 2017N–H···OMonoclinicP2₁/c
Das 2016C–H···ClTriclinicP-1

Q. What strategies mitigate data contradictions in mechanistic studies of iron-catalyzed cyclopentane functionalization?

Discrepancies often stem from competing pathways (e.g., radical vs. ionic mechanisms). Researchers should:

  • Use isotopic labeling (²H/¹³C) to track intermediate formation.
  • Combine kinetic isotope effect (KIE) studies with Mössbauer spectroscopy to identify active Fe species.
  • Validate findings via in-situ IR or EPR spectroscopy .

Q. How do electronic effects in cyclopenta-1,3-diene influence its coordination behavior with transition metals?

Cyclopenta-1,3-diene’s π-electron density modulates metal-ligand bond strength. Electron-withdrawing substituents (e.g., –NO₂) reduce backdonation in Fe complexes, while electron-donating groups (e.g., –OCH₃) enhance stability. Cyclic voltammetry and XANES are used to quantify metal-ligand charge transfer .

Methodological Guidelines

  • Experimental Design for Tert-Butyl Carbamate Derivatives :

    • Step 1 : Screen dienophiles using combinatorial libraries to assess steric/electronic compatibility.
    • Step 2 : Optimize solvent polarity (Kamlet-Taft parameters) to maximize yield .
  • Handling Cyclopenta-1,3-diene :

    • Store under argon with molecular sieves to prevent moisture-induced decomposition.
    • Use Schlenk techniques for air-sensitive reactions .
  • Safety Protocols :

    • Tert-butyl carbamate derivatives require fume hood use and PPE (nitrile gloves, lab coats) due to potential respiratory irritation .

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